Myzodendrone chemical structure and properties
Myzodendrone chemical structure and properties
An In-depth Technical Guide on Myzodendrone
Disclaimer: Detailed experimental protocols and original spectroscopic data for the isolation and characterization of Myzodendrone from its primary source, Myzodendron punctulatum, as described in the original 1986 publication by A. Reyes et al., could not be accessed for this review. The following guide is compiled from publicly available data and general laboratory practices.
Chemical Structure and Properties
Myzodendrone is a phenolic glycoside first isolated from the parasitic plant Myzodendron punctulatum. Its chemical structure consists of a phenylbutanone core linked to a glucose moiety.
Chemical Structure
The chemical structure of Myzodendrone is provided below.
Caption: Chemical structure of Myzodendrone.
Physicochemical Properties
A summary of the known physicochemical properties of Myzodendrone is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₂O₈ | |
| IUPAC Name | 4-(4-hydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)butan-2-one | |
| Molecular Weight | 342.34 g/mol | |
| Melting Point | 120-123 °C | |
| Appearance | Not available | |
| Solubility | Not available | |
| logP | Not available |
Experimental Protocols
Due to the unavailability of the original research article, this section provides generalized protocols for the isolation and analysis of phenolic glycosides from plant material, which would be applicable to Myzodendrone.
General Isolation and Purification Protocol
A general workflow for the isolation of Myzodendrone from a plant source like Myzodendron punctulatum is outlined below.
Caption: Generalized workflow for the isolation of Myzodendrone.
Methodology:
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Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol at room temperature.
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Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Myzodendrone, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).
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Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to further separate the components.
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Preparative HPLC: Fractions containing Myzodendrone are further purified by preparative high-performance liquid chromatography (HPLC).
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Crystallization: The purified Myzodendrone is crystallized from a suitable solvent to obtain a pure compound.
Spectroscopic Analysis
The structure of the isolated compound would be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: To determine the number and types of protons and their connectivity.
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¹³C-NMR: To determine the number and types of carbon atoms.
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2D-NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.
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Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns for structural elucidation.
Biological Properties and Mechanism of Action
Myzodendrone has been identified as a potent antioxidant and free radical scavenger.
Antioxidant Activity
The antioxidant activity of Myzodendrone has been quantified using the Total Radical-Trapping Antioxidant Parameter (TRAP) assay. The TRAP assay measures the ability of a compound to scavenge peroxyl radicals.
TRAP Assay Protocol (General):
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Reagent Preparation: Prepare a solution of the antioxidant (Myzodendrone), a radical generator (e.g., AAPH), and a chemiluminescent probe (e.g., luminol).
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Reaction Initiation: Initiate the generation of peroxyl radicals by adding the radical generator to the reaction mixture.
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